molecular formula C10H13BrClN B13549156 2-Bromo-4-chloro-benzenebutanamine

2-Bromo-4-chloro-benzenebutanamine

Cat. No.: B13549156
M. Wt: 262.57 g/mol
InChI Key: SPXXIXFPXIWXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-benzenebutanamine is an organic compound with the molecular formula C10H13BrClN It is a derivative of benzenebutanamine, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-benzenebutanamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzenebutanamine. The process can be summarized as follows:

    Chlorination: The chlorination at the 4-position can be carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-benzenebutanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenebutanamines, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

2-Bromo-4-chloro-benzenebutanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-benzenebutanamine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroaniline: Similar structure but lacks the butanamine side chain.

    4-Bromo-2-chlorobenzylamine: Similar structure with a benzylamine side chain instead of butanamine.

Uniqueness

2-Bromo-4-chloro-benzenebutanamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, combined with the butanamine side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrClN/c11-10-7-9(12)5-4-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2

InChI Key

SPXXIXFPXIWXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.